molecular formula C14H19NO2 B2703841 ethyl (E)-3-(phenethylamino)but-2-enoate CAS No. 75560-96-2

ethyl (E)-3-(phenethylamino)but-2-enoate

Cat. No. B2703841
CAS RN: 75560-96-2
M. Wt: 233.311
InChI Key: VVQDCZPXHJVNGV-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (E)-3-(phenethylamino)but-2-enoate, commonly referred to as E-3-PEA, is a synthetic compound that is widely used in scientific research. It belongs to the class of compounds known as phenethylamines, which are derivatives of the naturally occurring neurotransmitter phenethylamine. E-3-PEA is known for its ability to modulate neurotransmitters, such as serotonin, dopamine, and norepinephrine, and has been studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders.

Scientific Research Applications

properties

IUPAC Name

ethyl (E)-3-(2-phenylethylamino)but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-3-17-14(16)11-12(2)15-10-9-13-7-5-4-6-8-13/h4-8,11,15H,3,9-10H2,1-2H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQDCZPXHJVNGV-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)NCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/NCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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